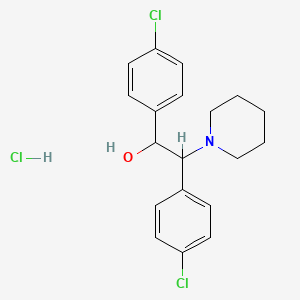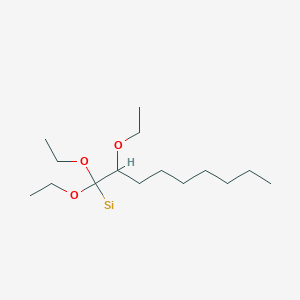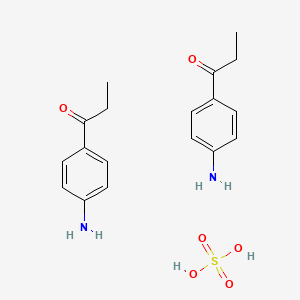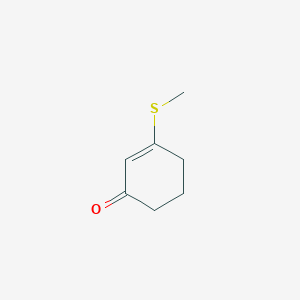
3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a unique structure with a cyclohexyl group attached to another cyclohexyl group, along with a trimethyl-substituted pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves multiple steps:
Formation of the Cyclohexylcyclohexyl Moiety: This can be achieved through the hydrogenation of dicyclohexyl ketone using a suitable catalyst such as palladium on carbon under hydrogen gas.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Coupling of the Moieties: The final step involves coupling the cyclohexylcyclohexyl moiety with the pyrimidine ring. This can be done through a nucleophilic substitution reaction where the cyclohexylcyclohexyl group is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclohexylpyrimidines: Compounds with a single cyclohexyl group attached to the pyrimidine ring.
Trimethylpyrimidines: Compounds with three methyl groups attached to the pyrimidine ring.
Uniqueness
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to the presence of both a cyclohexylcyclohexyl moiety and a trimethyl-substituted pyrimidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
属性
CAS 编号 |
6281-70-5 |
|---|---|
分子式 |
C19H32N2S |
分子量 |
320.5 g/mol |
IUPAC 名称 |
3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C19H32N2S/c1-14-13-19(2,3)20-18(22)21(14)17-12-8-7-11-16(17)15-9-5-4-6-10-15/h13,15-17H,4-12H2,1-3H3,(H,20,22) |
InChI 键 |
DSKIUKVVIORLBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC(=S)N1C2CCCCC2C3CCCCC3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


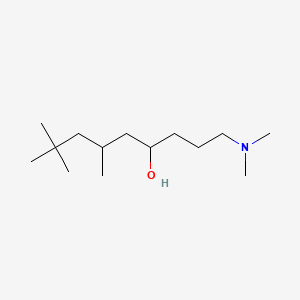
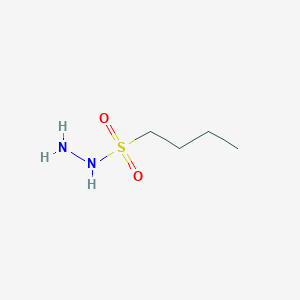

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)

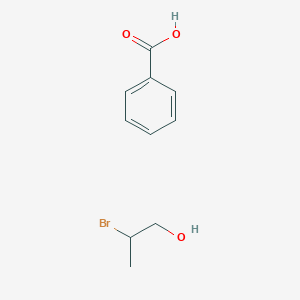
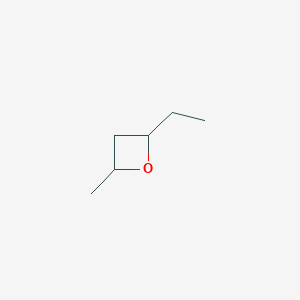
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
